molecular formula C6H3Br2N3 B1416436 4,7-Dibromo-1H-benzo[d][1,2,3]triazole CAS No. 851106-90-6

4,7-Dibromo-1H-benzo[d][1,2,3]triazole

Cat. No. B1416436
CAS RN: 851106-90-6
M. Wt: 276.92 g/mol
InChI Key: OWEQSMBFLCRRMV-UHFFFAOYSA-N
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Description

4,7-Dibromo-1H-benzo[d][1,2,3]triazole is a chemical compound with the molecular formula C6H3Br2N3 . It is a type of triazole, a class of five-membered heterocyclic compounds containing three nitrogen atoms .


Synthesis Analysis

The synthesis of 1,2,3-triazoles, such as 4,7-Dibromo-1H-benzo[d][1,2,3]triazole, has been extensively studied. Various synthetic routes have been used over the past 21 years, involving different metal catalysts (such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm), organocatalysts, and metal-free as well as solvent- and catalyst-free neat syntheses .


Molecular Structure Analysis

The molecular structure of 4,7-Dibromo-1H-benzo[d][1,2,3]triazole consists of a five-membered ring containing three nitrogen atoms and two carbon atoms. All five atoms are sp2-hybridized .


Chemical Reactions Analysis

1,2,3-Triazole scaffolds, like 4,7-Dibromo-1H-benzo[d][1,2,3]triazole, are not found in nature but are synthesized by chemists due to their excellent properties and green synthetic routes .


Physical And Chemical Properties Analysis

4,7-Dibromo-1H-benzo[d][1,2,3]triazole has a density of 2.3±0.1 g/cm3, a boiling point of 461.4±25.0 °C at 760 mmHg, and a flash point of 232.8±23.2 °C . It has a polar surface area of 42 Å2 and a molar volume of 120.7±3.0 cm3 .

Scientific Research Applications

Photophysical and Electrical Properties

  • Fluorene-Based Copolymers : 4,7-Dibromo-1H-benzo[d][1,2,3]triazole has been used in synthesizing monomers for new copolymers of fluorene derivatives. These copolymers exhibit tunable photophysical properties, which are valuable in organic optoelectronics (Torres-Moya et al., 2020).

Electrochemical and Optical Properties

  • Multichromic Polymers : The compound plays a role in synthesizing polymers with electrochemical and optical properties, like multichromic polymers, which are significant in developing materials with electronic applications (Yiĝitsoy et al., 2011).

Organic Synthesis and Material Chemistry

  • Synthesis and Modification : Research shows its use in various synthesis processes and as a precursor for modifying compounds, highlighting its versatility in organic synthesis and material chemistry (Iddon & Nicholas, 1996).

Chemical Reactions and Molecular Interactions

  • Chemical Reactions Study : It is also involved in studies of chemical reactions like reactions with trifluoromethanesulfonyl chloride and anhydride, showing its importance in understanding complex molecular interactions (Meshcheryakov et al., 2003).

Synthesis of Bioactive Compounds

  • Biological Activity of Triazoles : 4,7-Dibromo-1H-benzo[d][1,2,3]triazole is a key component in synthesizing triazoles with a range of biological activities, useful in the design of bioactive compounds (Moulin et al., 2010).

Development of Antimicrobial Agents

  • Antimicrobial Evaluation : This compound is used in synthesizing triazoles with antimicrobial properties, which is crucial in the development of new antimicrobial agents (Kaushik et al., 2016).

Material Science and Crystal Structures

  • Crystal Structure Analysis : Its role in synthesizing various dibromo-triazoles and their amination, coupled with crystal structure analysis, underscores its significance in material science (Wang et al., 2020).

Future Directions

1,2,3-Triazoles, including 4,7-Dibromo-1H-benzo[d][1,2,3]triazole, are expected to play a significant role in future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles . They are also being investigated for their potential applications in medicinal chemistry .

properties

IUPAC Name

4,7-dibromo-2H-benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEQSMBFLCRRMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NNN=C2C(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dibromo-1H-benzo[d][1,2,3]triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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